Methyl ricinoleate
CAS No.: 141-24-2
Cat. No.: VC21064068
Molecular Formula: C19H36O3
Molecular Weight: 312.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141-24-2 |
---|---|
Molecular Formula | C19H36O3 |
Molecular Weight | 312.5 g/mol |
IUPAC Name | methyl (12R)-12-hydroxyoctadec-9-enoate |
Standard InChI | InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/t18-/m1/s1 |
Standard InChI Key | XKGDWZQXVZSXAO-GOSISDBHSA-N |
Isomeric SMILES | CCCCCC[C@H](CC=CCCCCCCCC(=O)OC)O |
SMILES | CCCCCCC(CC=CCCCCCCCC(=O)OC)O |
Canonical SMILES | CCCCCCC(CC=CCCCCCCCC(=O)OC)O |
Appearance | Assay:>98%A solution in ethanol |
Boiling Point | BP: 245 °C at 10 mm Hg |
Colorform | Colorless liquid |
Melting Point | Freezing point: -4.5 °C |
Introduction
Chemical Properties and Structure
Methyl ricinoleate (C₁₉H₃₆O₃) has a molecular weight of 312.49 and is characterized by its CAS number 141-24-2 . As an organic compound, it contains a hydroxyl functional group (-OH) bound to a carbon atom, particularly one that is saturated with single bonds to three other atoms . This specific structural arrangement contributes to its chemical behavior and reactivity.
Physical Properties
Methyl ricinoleate appears as a liquid at room temperature with specific physical characteristics that make it valuable for industrial applications. The compound possesses minimal odor when in pure form, though it typically carries a faint, inoffensive oily-fatty aroma .
Table 1: Physical Properties of Methyl Ricinoleate
Property | Value | Unit |
---|---|---|
Physical state | Liquid | - |
Melting point | -29 | °C |
Boiling point | 170 (at 1 mm Hg) | °C |
Density | 0.925 | g/cm³ |
Refractive index | 1.4638 (at 589.3 nm, 16°C) | - |
Flash point | 209 | °C |
Vapor pressure | 0.091 | Pa at 20°C |
Viscosity | 0.3 | s (at 25°C) |
LogP | 5.1 | (at 25°C) |
Pour point | -29 | °C |
These physical properties, particularly its low melting point and moderate viscosity, contribute to methyl ricinoleate's suitability for applications in lubricants and hydraulic fluids .
Chemical Reactivity
The chemical reactivity of methyl ricinoleate stems primarily from three functional groups: the ester group, the hydroxyl group at carbon-12, and the carbon-carbon double bond between carbon-9 and carbon-10. These reactive sites enable various chemical transformations, making methyl ricinoleate a versatile platform chemical for synthesizing numerous derivatives .
The secondary alcohol functionality allows for etherification and esterification reactions, while the unsaturated bond can undergo hydrogenation, epoxidation, and metathesis reactions . These transformation capabilities have made methyl ricinoleate an attractive starting material for green chemistry approaches to create value-added chemicals from renewable resources.
Production and Extraction Methods
Several methods have been developed to produce high-purity methyl ricinoleate from castor oil, ranging from traditional fractional crystallization to modern liquid-liquid extraction techniques.
Transesterification of Castor Oil
The primary production method involves the transesterification of castor oil to produce castor oil methyl esters (CME), of which methyl ricinoleate is the predominant component. This process converts the triglycerides in castor oil to methyl esters using methanol in the presence of a catalyst.
Enrichment and Purification Techniques
Various techniques have been developed to enrich and purify methyl ricinoleate from crude castor oil methyl esters. One effective approach utilizes selective extraction with aqueous methanol .
A patented process describes the enrichment of methyl ricinoleate from castor oil methyl esters using cooled 10% aqueous methanol (v/v) as a solvent . In this process, castor oil methyl esters are mixed with refined oils (such as jatropha, sunflower) and then subjected to liquid-liquid extraction with the cooled aqueous methanol. The extraction can be performed through various methods:
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Batch extraction in separating funnels
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Centrifugation-assisted extraction
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Continuous extraction using specialized liquid-liquid extractors
The process can achieve methyl ricinoleate purities exceeding 95% from starting materials containing around 88% ricinoleic acid content . Further purification through repeated extraction can yield methyl ricinoleate with purity levels above 99.5% .
Table 2: Comparison of Methyl Ricinoleate Extraction Methods
Applications and Uses
Methyl ricinoleate demonstrates remarkable versatility across multiple industrial applications, leveraging its unique chemical structure and properties.
Lubricant Applications
One of the primary applications of methyl ricinoleate is in lubrication formulations. The compound is used in:
The hydroxyl functionality in methyl ricinoleate contributes to its excellent lubricity, while its ester group provides good flow properties at low temperatures. Additionally, methyl ricinoleate delivers anti-rusting and corrosion prevention benefits, enhancing the protective properties of lubricant formulations .
Hydraulic Fluids
Methyl ester of castor oil, including methyl ricinoleate, serves as a replacement for castor oil itself in hydraulic fluid formulations . This substitution often provides improved low-temperature performance and oxidative stability compared to the unmodified castor oil.
Polymer and Coating Applications
Methyl ricinoleate finds application in various polymer systems and coating formulations, including:
These applications leverage the compound's plasticizing effect and its ability to impart flexibility to polymer matrices.
Solvent Applications
In perfumery, methyl ricinoleate has been used as a specialized solvent, particularly for certain types of Oakmoss extract . Its solvating properties, combined with its mild odor profile, make it suitable for this specialized application.
Research Developments
Recent research has expanded the potential applications of methyl ricinoleate, particularly in developing sustainable and renewable materials.
Platform Chemical for Fine Chemicals and Polymer Precursors
Researchers from Université de Rennes, France, demonstrated that methyl ricinoleate can serve as a platform chemical for synthesizing various functional compounds of interest in both fine chemistry and polymer synthesis . Their work established several key transformation pathways:
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Modification of methyl ricinoleate by etherification of the hydroxyl group using a nonclassical ruthenium-catalyzed allylation reaction
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Esterification of the hydroxyl group
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Engagement of methyl ricinoleate derivatives in ring-closing metathesis (RCM) reactions leading to biosourced 3,6-dihydropyran and α,β-unsaturated lactone derivatives
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Sequential RCM/hydrogenation and RCM/cross-metathesis as straightforward methods for synthesizing tetrahydropyran and lactone derivatives and valuable monomers (polyamide precursors)
These transformation pathways open new routes for utilizing methyl ricinoleate to produce a broad range of functional molecules through appropriate derivatization of the hydroxyl group, preferably using efficient and selective catalytic methods .
Sulfosuccination Research
Another significant research direction involves the sulfosuccination of methyl ricinoleate. A 2016 study reported the synthesis and evaluation of sulfosuccinated derivatives of methyl ricinoleate and methyl 12-hydroxy stearate derived from renewable castor oil .
This research explored:
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Malenization of the secondary alcohol group of methyl ricinoleate
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Sulfonation of the resulting maleic monoester to generate double-headed dianionic surfactants with carboxylate and sulfosuccinate functionalities
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Optimization of reaction conditions for maximum production
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Evaluation of surface and detergency properties of the synthesized compounds
The surface tension studies indicated that the critical micelle concentration of sulfosuccinated methyl ricinoleate was 0.26 mM . The detergency property evaluations revealed excellent performance in wetting time emulsification and calcium tolerance, though poor foam height and stability were observed .
Future Prospects and Challenges
The growing interest in renewable resources and green chemistry positions methyl ricinoleate as a promising candidate for further development in several areas.
Sustainable Chemistry Applications
As a derivative of castor oil, a renewable resource, methyl ricinoleate aligns with sustainability goals in chemical manufacturing. The compound's ability to serve as a platform chemical for synthesizing various functional compounds offers opportunities for developing more environmentally friendly processes and products.
Polymer Science Innovations
The research developments in using methyl ricinoleate derivatives as polymer precursors suggest expanding applications in the polymer industry. The ability to create monomers for polyamides and other polymers from this renewable resource represents a significant advancement toward sustainable polymer production.
Challenges in Scaling Production
While laboratory-scale production methods have been established, scaling these processes for industrial production presents challenges. Optimizing extraction and purification technologies to achieve high purity while maintaining economic viability remains an area requiring further research and development.
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